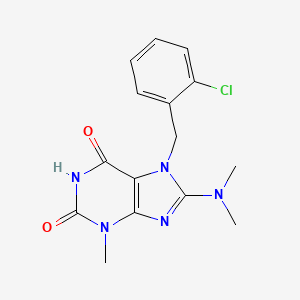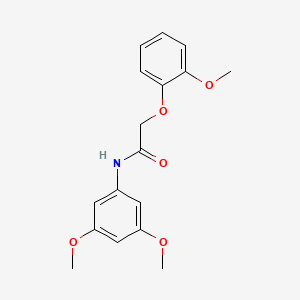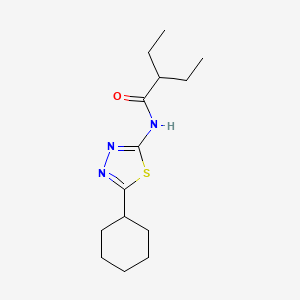
1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of pyrroles, which are organic compounds that contain a five-membered aromatic ring. The presence of a nitrovinyl group and a fluorophenyl group in the pyrrole ring makes this compound an interesting target for various research studies.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole is not well understood. However, it is believed that the presence of the nitrovinyl group and the fluorophenyl group in the pyrrole ring contributes to its unique properties and potential applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole. However, it has been reported that this compound exhibits low toxicity and is relatively safe to handle.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole in lab experiments is its unique properties, which make it a suitable candidate for various applications. However, one of the limitations of using this compound is its relatively low yield during the synthesis process.
Orientations Futures
There are several future directions for research on 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole. Some of the potential areas of research include:
1. Further studies on the mechanism of action of this compound to gain a better understanding of its unique properties.
2. Investigation of the potential applications of this compound in the field of organic electronics, such as OFETs and OPVs.
3. Development of new synthesis methods to improve the yield of this compound.
4. Studies on the potential use of this compound as a drug delivery agent or in the treatment of various diseases.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Further studies are required to gain a better understanding of the mechanism of action of this compound and its potential applications.
Méthodes De Synthèse
The synthesis of 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole can be achieved through different methods. One of the commonly used methods is the reaction between 4-fluoroacetophenone and nitroethene in the presence of a base and a catalyst. The reaction results in the formation of the desired product with a yield of around 60%.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of organic electronics. It has been found that this compound exhibits excellent charge-transport properties, making it a suitable candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-[(E)-2-nitroethenyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-10-3-5-12(6-4-10)14-8-1-2-11(14)7-9-15(16)17/h1-9H/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVQDIHRKPRPOR-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C[N+](=O)[O-])C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=C/[N+](=O)[O-])C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)

![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)


![N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)
![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)


![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)